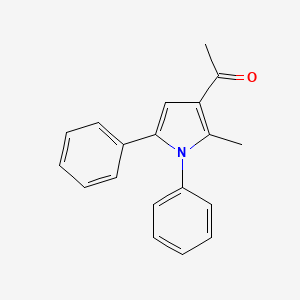![molecular formula C12H4Cl3NO3 B12883974 1,6,8-Trichloro-3-nitrodibenzo[b,d]furan CAS No. 141304-65-6](/img/structure/B12883974.png)
1,6,8-Trichloro-3-nitrodibenzo[b,d]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6,8-Trichloro-3-nitrodibenzo[b,d]furan is a chlorinated derivative of dibenzofuran, characterized by the presence of three chlorine atoms and one nitro group attached to the dibenzofuran core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,8-Trichloro-3-nitrodibenzo[b,d]furan typically involves the chlorination and nitration of dibenzofuran. The process begins with the chlorination of dibenzofuran to introduce chlorine atoms at the desired positions. This is followed by nitration to introduce the nitro group. The reaction conditions often involve the use of chlorinating agents such as chlorine gas or sulfuryl chloride, and nitrating agents like nitric acid or a mixture of nitric and sulfuric acids .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
1,6,8-Trichloro-3-nitrodibenzo[b,d]furan undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of derivatives with different functional groups replacing chlorine atoms.
Reduction: Formation of 1,6,8-Trichloro-3-aminodibenzo[b,d]furan.
Oxidation: Formation of various oxidized products depending on the reaction conditions.
Applications De Recherche Scientifique
1,6,8-Trichloro-3-nitrodibenzo[b,d]furan has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,6,8-Trichloro-3-nitrodibenzo[b,d]furan involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes or as a ligand for specific receptors, modulating their signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3,8-Trichloro-6-nitrodibenzo[b,d]furan
- 2,4,6-Trichloro-3-nitrodibenzo[b,d]furan
- 1,6,8-Trichloro-2-nitrodibenzo[b,d]furan
Uniqueness
1,6,8-Trichloro-3-nitrodibenzo[b,d]furan is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
141304-65-6 |
|---|---|
Formule moléculaire |
C12H4Cl3NO3 |
Poids moléculaire |
316.5 g/mol |
Nom IUPAC |
1,6,8-trichloro-3-nitrodibenzofuran |
InChI |
InChI=1S/C12H4Cl3NO3/c13-5-1-7-11-8(14)3-6(16(17)18)4-10(11)19-12(7)9(15)2-5/h1-4H |
Clé InChI |
NBVZSAIUDUSTAV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1OC3=C2C=C(C=C3Cl)Cl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-amino-2-ethyl-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid](/img/structure/B12883893.png)
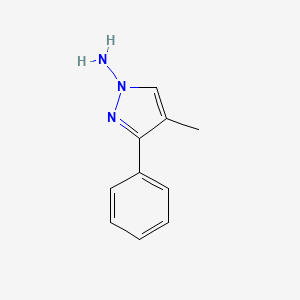
![4-Methyl-2-[(1H-pyrrole-2-carbonyl)oxy]pentanoic acid](/img/structure/B12883901.png)
![(4-Dimidazo[4,5,1-kl]phenoxazin-1-yl)phenyl)diphenylphosphine oxide](/img/structure/B12883908.png)
![Benzamide, 2-[[(5-nitro-2-furanyl)methylene]amino]-N-(phenylmethyl)-](/img/structure/B12883914.png)
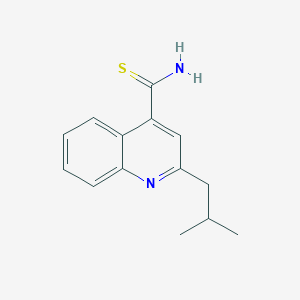
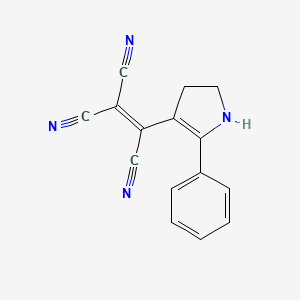
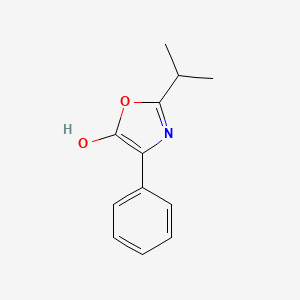

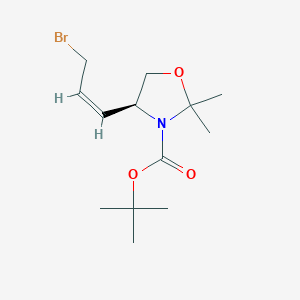
![6,9-dihydroxy-5-iminobenzo[g]quinolin-10(5H)-one](/img/structure/B12883959.png)
